[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid
Description
Introduction to [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic Acid
Chemical Identity and Nomenclature
The compound is systematically named This compound under IUPAC nomenclature. Its identity is further defined by:
The systematic name reflects its substitution pattern: a bromine atom at position 4, a difluoromethyl group at position 5, and a methyl group at position 3 on the pyrazole ring, with an acetic acid side chain at the N1 position.
Structural Features and Functional Groups
The compound’s structure (Figure 1) integrates three critical components:
- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-electron delocalization and planar geometry.
- Difluoromethyl Group (-CF₂H) : Introduces electronegativity and metabolic stability via fluorine’s inductive effects.
- Acetic Acid Moiety : Enhances solubility and enables conjugation reactions via the carboxylic acid group.
Key Structural Properties:
The difluoromethyl group adopts a tetrahedral geometry, while the pyrazole ring maintains aromaticity through resonance stabilization. The acetic acid side chain facilitates hydrogen bonding with biological targets, a feature exploited in agrochemical design.
Historical Context in Pyrazole Chemistry
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, a landmark in heterocyclic drug discovery. The development of fluorinated pyrazoles began in the mid-20th century, driven by fluorine’s ability to enhance bioavailability and target affinity.
Milestones in Pyrazole Derivative Development:
- 1959 : Isolation of 1-pyrazolyl-alanine, the first natural pyrazole derivative.
- 1990s : Introduction of trifluoromethylpyrazole fungicides, highlighting fluorine’s role in agrochemicals.
- 2010s : Rational design of this compound for optimized herbicidal activity.
The compound’s synthesis leverages modern cyclocondensation techniques, where 1,3-diketones react with hydrazines to form the pyrazole core, followed by bromination and difluoromethylation. This approach reflects advancements in regioselective functionalization, critical for industrial-scale production.
Properties
IUPAC Name |
2-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-3-5(8)6(7(9)10)12(11-3)2-4(13)14/h7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYOHCCAUTVDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent.
Addition of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating reagents like difluoromethyl iodide.
Attachment of the Acetic Acid Moiety: The final step involves the acylation of the pyrazole ring with chloroacetic acid or a similar acylating agent to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties. The introduction of bromine and difluoromethyl groups enhances the biological activity against various bacterial strains.
- A case study demonstrated that a related pyrazole compound reduced the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
-
Anti-inflammatory Properties
- Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. This suggests that [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid may serve as a lead compound for anti-inflammatory drug development.
- In vitro studies have shown a reduction in inflammatory markers in cell cultures treated with this compound.
-
Cancer Research
- The compound's ability to modulate signaling pathways involved in cancer cell proliferation presents opportunities for therapeutic development. Specifically, pyrazole derivatives have been investigated for their effects on apoptosis in cancer cells.
- A notable study highlighted the efficacy of a similar compound in inducing apoptosis in breast cancer cell lines, warranting further exploration of this compound's potential.
Agrochemical Applications
-
Herbicide Development
- The unique structure of this compound positions it as a candidate for herbicide formulation due to its ability to inhibit specific plant enzymes involved in growth regulation.
- Field trials have indicated that related compounds effectively control weed populations without adversely affecting crop yield.
-
Pesticide Formulation
- Its effectiveness against certain pests makes it an attractive candidate for pesticide development. The fluorinated moiety enhances lipophilicity, improving penetration into pest exoskeletons.
- Research has demonstrated effective pest control with minimal environmental impact, highlighting its potential utility in sustainable agriculture.
Material Science Applications
-
Polymer Chemistry
- The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.
- Experimental data suggest that polymers modified with this compound exhibit enhanced resistance to thermal degradation, making them suitable for high-performance applications.
-
Nanotechnology
- The compound has been explored as a functionalization agent for nanoparticles, enhancing their stability and dispersibility in various solvents.
- Case studies reveal that nanoparticles functionalized with this pyrazole derivative exhibit improved catalytic activity in chemical reactions, indicating potential applications in nanocatalysis.
Mechanism of Action
The mechanism of action of [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Halogen Substitution :
- Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius enhances steric effects and halogen bonding in receptor interactions compared to chlorine. For example, brominated analogs in agrochemicals (e.g., fluazolate) exhibit higher bioactivity due to stronger van der Waals interactions .
- Example : The bromo analog in fluazolate (CAS: 1001518-81-5) shows superior herbicidal activity compared to chloro derivatives .
Fluorinated Groups: Difluoromethyl (CF₂H): Balances electronegativity and metabolic stability. Trifluoromethyl (CF₃): Increases lipophilicity (logP) and resistance to oxidative metabolism, as seen in [4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (logP ~2.5 vs. 1.8 for CF₂H analogs) .
Acetic Acid Moiety :
- The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved solubility. Methyl esters (e.g., Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate) act as prodrugs, hydrolyzing in vivo to release the active acid .
Biological and Agrochemical Relevance :
- Antimicrobial Activity : Thiazole-containing pyrazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrate structure-dependent antimicrobial effects, highlighting the role of heterocyclic substitutions .
- Herbicidal Applications : Fluazolate (CAS: 1001518-81-5), a brominated pyrazole ester, targets acetyl-CoA carboxylase (ACCase) in weeds, with activity influenced by the trifluoromethyl group .
Biological Activity
[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid, also known as 2-[4-bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid, is a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent findings.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₉BrF₂N₂O₂ |
| Molecular Weight | 283.07 g/mol |
| CAS Number | 1005631-80-0 |
| Purity | >95% |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to exhibit enzyme inhibition properties, particularly in proteomics and medicinal chemistry applications. It acts on various molecular targets, leading to significant biochemical effects that are being investigated for therapeutic potential.
In Vitro Studies
Recent studies have highlighted the compound's potential in various biological assays:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, suggesting its role as a potential therapeutic agent in conditions requiring modulation of enzymatic activity.
- Antiparasitic Activity : Similar pyrazole derivatives have shown efficacy against malaria parasites by targeting PfATP4-associated Na⁺-ATPase activity, indicating a potential for this compound in antimalarial drug development .
Antimalarial Research
In a study focused on optimizing pyrazole derivatives for antimalarial activity, compounds structurally related to this compound were evaluated for their efficacy against Plasmodium falciparum. Results indicated that modifications in the pyrazole structure could enhance potency and metabolic stability, with some derivatives showing EC₅₀ values as low as 0.025 μM, underscoring the importance of structural optimization in drug design .
Anti-inflammatory Properties
Research into similar pyrazole compounds has revealed promising anti-inflammatory activities. For instance, compounds with analogous structures exhibited IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium. This suggests that this compound may possess similar therapeutic properties worth exploring further .
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-bromo-3-(difluoromethyl)-5-methylpyrazole with acetic acid or propanoic acid under controlled conditions. This process can yield various derivatives through nucleophilic substitution and other chemical reactions.
Common Reagents and Conditions
| Reaction Type | Reagents |
|---|---|
| Nucleophilic Substitution | Sodium hydroxide, DMSO |
| Oxidation | Potassium permanganate |
| Reduction | Lithium aluminum hydride |
Q & A
Basic: What are the common synthetic routes for [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid?
Answer:
The synthesis typically involves:
- Cyclization : Formation of the pyrazole core via condensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For example, 5-(difluoromethyl)pyrazole intermediates are synthesized using malononitrile or cyanoacetamide derivatives under acidic conditions .
- Bromination : Electrophilic substitution at the pyrazole C4 position using brominating agents like NBS (N-bromosuccinimide) in DMF or THF .
- Acetic Acid Moiety Introduction : Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid using NaOH or LiOH .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
Advanced: How can X-ray crystallography confirm the compound’s structure and intermolecular interactions?
Answer:
- Structure Solution : Use SHELXS/SHELXD for phase determination from single-crystal diffraction data. The bromine atom’s high electron density aids in initial phasing .
- Refinement : SHELXL refines positional and thermal parameters, incorporating hydrogen bonding constraints. The difluoromethyl group’s disorder is modeled using split positions .
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s formalism) identifies patterns like motifs between acetic acid groups and adjacent pyrazole rings, stabilizing the crystal lattice .
Basic: What spectroscopic methods characterize this compound?
Answer:
- NMR : -NMR identifies protons on the pyrazole ring (δ 6.8–7.2 ppm for H-CF), bromine’s deshielding effect, and acetic acid protons (δ 3.8–4.2 ppm) .
- IR : Stretching vibrations for C=O (1700–1750 cm), C-F (1100–1250 cm), and O-H (2500–3300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 295.98 (CHBrFNO) .
Advanced: How to optimize reaction yield during synthesis?
Answer:
- Catalyst Screening : Use Pd(OAc)/XPhos for Suzuki couplings to introduce aryl groups at C5, improving yields from 60% to 85% .
- Temperature Control : Bromination at 0°C minimizes side reactions (e.g., di-bromination) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing reaction time .
Advanced: How does the difluoromethyl group influence reactivity and bioactivity?
Answer:
- Electron-Withdrawing Effect : The -CFH group increases pyrazole ring acidity (pKa ~5–6), enhancing hydrogen bonding with biological targets like σ receptors .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic profiles in vitro (e.g., t > 4 hrs in hepatic microsomes) .
- Crystallographic Effects : The -CFH group participates in C–H···F interactions, influencing crystal packing and solubility .
Basic: What purification techniques ensure high purity?
Answer:
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted bromine and ester byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield needle-shaped crystals with ≥95% purity, confirmed by HPLC .
Advanced: How to analyze hydrogen bonding in crystal packing?
Answer:
- Graph Set Notation : Use SHELXTL to assign motifs like for dimeric O–H···O bonds between acetic acid groups and chains for C–F···H interactions .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., F···H: 12%, O···H: 25%) using CrystalExplorer, revealing dominant electrostatic interactions .
Basic: What are the challenges in synthesizing brominated pyrazole derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
